molecular formula C12H20N4O B8388101 4-(2-(4-Methylpiperazin-1-yl)ethoxy)pyridin-2-amine

4-(2-(4-Methylpiperazin-1-yl)ethoxy)pyridin-2-amine

Cat. No. B8388101
M. Wt: 236.31 g/mol
InChI Key: WVXIDSOQIAHIMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-(4-Methylpiperazin-1-yl)ethoxy)pyridin-2-amine is a useful research compound. Its molecular formula is C12H20N4O and its molecular weight is 236.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-(4-Methylpiperazin-1-yl)ethoxy)pyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-(4-Methylpiperazin-1-yl)ethoxy)pyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(2-(4-Methylpiperazin-1-yl)ethoxy)pyridin-2-amine

Molecular Formula

C12H20N4O

Molecular Weight

236.31 g/mol

IUPAC Name

4-[2-(4-methylpiperazin-1-yl)ethoxy]pyridin-2-amine

InChI

InChI=1S/C12H20N4O/c1-15-4-6-16(7-5-15)8-9-17-11-2-3-14-12(13)10-11/h2-3,10H,4-9H2,1H3,(H2,13,14)

InChI Key

WVXIDSOQIAHIMJ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCOC2=CC(=NC=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium hydride (60% in mineral oil; 43.56 g; 1089 mmol) was added to a 3 L reaction flask under nitrogen. A mechanical stirrer and thermocouple was attached. Dry diglyme (400 mL) was added. A solution of 2-(4-methylpiperazin-1-yl)ethanol (157 g; 1089 mmol) in diglyme (450 mL) was added slowly with stirring. The mixture was stirred with warming to 40° C. for 1 hour. 4-Chloropyridin-2-amine (70.0 g; 544.5 mmol) was added as a solid. The mixture was heated to 80° C. with stirring until effervescence had ceased. The temperature was increased to 157° C. for 16 hours. The mixture was allowed to cool and diluted with water (500 mL). THF (1000 mL) was added followed by sodium chloride (sufficient to saturate the aqueous phase). The phases were separated and the aqueous phase was further extracted with THF (3×800 mL). Additional water was added as required to aid in phase separation. The combined organic phases were dried with sodium sulfate (1000 g) for 16 hours and filtered. The solvent was removed under vacuum to remove the majority of the THF. The solution was filtered through Celite to remove fine particulates rinsing with diglyme. The diglyme was removed under vacuum (10 mm Hg vacuum, with the bath temperature increased to 60° C.). The residue was placed under high vacuum for 1 hour and then triturated with ether (400 mL). The resulting solids were collected by filtration, washed with ether and dried under vacuum to give the product (100.4 g) as an off white solid.
Quantity
43.56 g
Type
reactant
Reaction Step One
Quantity
157 g
Type
reactant
Reaction Step Two
Quantity
450 mL
Type
solvent
Reaction Step Two
Quantity
70 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Five
Quantity
400 mL
Type
solvent
Reaction Step Six
Name
Quantity
1000 mL
Type
solvent
Reaction Step Seven

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